1-Cyclohexene-1-carboxylic acid has been identified as a natural product found in the bacterium Alicyclobacillus acidocaldarius. This extremophile bacteria is known for its ability to thrive in acidic environments, and 1-cyclohexene-1-carboxylic acid is thought to be one of the metabolites it produces. Source: National Institutes of Health, PubChem, [1-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 69470: ]
1-Cyclohexene-1-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 126.15 g/mol. This compound features a cyclohexene ring with a carboxylic acid group attached at the first carbon, giving it both acidic properties and the potential for various chemical reactivity due to the presence of a double bond. It is characterized by its white to light yellow crystalline appearance and has a melting point of 35-39 °C and a boiling point of 133-135 °C at reduced pressure .
This compound has been identified as a natural product produced by the extremophile bacterium Alicyclobacillus acidocaldarius, which thrives in acidic environments. Its structure allows it to serve as an important building block in organic synthesis, facilitating the preparation of more complex molecules due to its dual functional groups.
Currently, there's no documented research on a specific biological mechanism of action for 1-Cyclohexene-1-carboxylic acid. Its primary significance lies in its use as a chemical building block for the synthesis of other molecules with potential biological activities.
These reactions demonstrate its versatility as a reactive intermediate in organic chemistry .
1-Cyclohexene-1-carboxylic acid can be synthesized through several methods:
Research on interaction studies involving 1-cyclohexene-1-carboxylic acid has focused on its reactivity patterns and potential biological effects. Notable studies include:
These studies underscore its potential utility in both synthetic chemistry and biological applications.
Several compounds share structural similarities with 1-cyclohexene-1-carboxylic acid, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Cyclohexanoic Acid | Saturated ring structure without double bond | |
2-Cyclohexenecarboxylic Acid | Double bond at position 2 instead of position 1 | |
Methyl Cyclohexenecarboxylate | Ester derivative with methyl group | |
3-Cyclohexenecarboxylic Acid | Double bond at position 3 |
While these compounds share similar functional groups or ring structures, the positioning of double bonds and substituents leads to distinct chemical behaviors and applications, highlighting the uniqueness of 1-cyclohexene-1-carboxylic acid within this class of compounds .
Corrosive